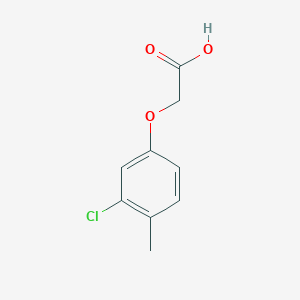

(3-氯-4-甲基苯氧基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3-Chloro-4-methylphenoxy)acetic acid” is an isotopically labeled compound of the pesticide 4-chloro-2-methylphenoxy acetic acid (MCPA). MCPA is a widely used acidic herbicide which is soluble in water and highly effective even at low concentrations .

Synthesis Analysis

The synthesis of compounds containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion has been reported. These compounds were synthesized with variations in the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain . Another synthesis method involves the neutralization of the appropriate hydroxides with (4-chloro-2-methylphenoxy)acetic acid (MCPA), yielding 93–99% .Molecular Structure Analysis

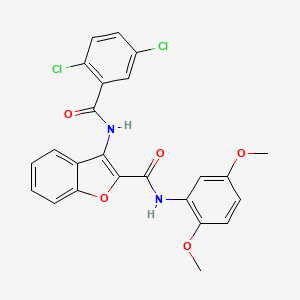

The molecular formula of “(3-Chloro-4-methylphenoxy)acetic acid” is C9H9ClO3. It has an average mass of 200.619 Da and a monoisotopic mass of 200.024017 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Chloro-4-methylphenoxy)acetic acid” include a density of 1.3±0.1 g/cm3, a boiling point of 334.7±27.0 °C at 760 mmHg, and a flash point of 156.2±23.7 °C .科学研究应用

对番茄基因表达和根际细菌群落的影响

(3-氯-4-甲基苯氧基)乙酸 (MCPA) 在分子水平上影响番茄植株。它诱导侧根异常生长并影响养分和激素的吸收。然而,接种某些细菌菌株可以减轻这些影响并增强养分吸收和激素水平,同时还能改变土壤细菌群落 (Zhang, Guo, Xiao, Wang, & Tian, 2021)。

在土壤中的吸附和降解

MCPA 在土壤中的吸附和降解对地下水污染具有重大意义。不同除草剂的吸附情况各不相同,并受土壤有机质和离子桥接的影响。与其他除草剂相比,MCPA 渗入地下水的可能性较低,其在土壤中的主要消散机制是细菌降解 (Paszko, Muszyński, Materska, Bojanowska, Kostecka, & Jackowska, 2016)。

在合成镇痛和抗炎化合物中的作用

MCPA 衍生物已被合成用于潜在的镇痛和抗炎应用。这些衍生物在动物研究中显示出显着的效力,表明 MCPA 作为药物研究中基础化合物的潜力 (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015)。

光催化降解研究

使用光催化工艺降解 MCPA,特别是使用 Cr(III) 掺杂的 TiO2,显示出对水处理很有前景。该方法证明了有效的 MCPA 降解并鉴定了危害较小的中间体,表明了一种可行的环境修复方法 (Mendiola-Alvarez, Guzmán-Mar, Turnes-Palomino, Maya-Alejandro, Hernández-Ramírez, & Hinojosa-Reyes, 2017)。

对产沼微生物群落的影响

MCPA 影响厌氧消化池中的种群动态。这项研究表明,当暴露于 MCPA 时,细菌和古细菌种群发生显着变化,影响沼气生产和微生物多样性。这对废物管理和能源生产具有影响 (Czarny, Piotrowska-Cyplik, Lewicki, Zgoła-Grześkowiak, Wolko, Galant, Syguda, & Cyplik, 2019)。

除草剂缓释剂型

为 MCPA 制备粘土-蛋白质复合物会导致缓释剂型,显著降低淋失和环境风险。这种方法有可能降低农业用 MCPA 的必要剂量,从而提供一种更可持续的施用方法 (Alromeed, Scrano, Bufo, & Undabeytia, 2015)。

作用机制

Target of Action

The primary target of (3-Chloro-4-methylphenoxy)acetic acid, also known as MCPA, is the plant growth hormone auxin . Auxins are crucial for plant growth and development, regulating processes such as cell division, elongation, and differentiation .

Mode of Action

MCPA acts by mimicking the action of the plant growth hormone auxin . This results in uncontrolled, rapid growth in susceptible plants, mainly dicotyledons . The compound is absorbed through the leaves and is translocated to the meristems of the plant .

Biochemical Pathways

MCPA affects the biochemical pathways associated with the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, MCPA induces rapid, uncontrolled growth, often referred to as "growing to death" . This effect is selective, killing broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .

Pharmacokinetics

The pharmacokinetics of MCPA involve its absorption through the leaves of plants and translocation to the meristems . .

Result of Action

The result of MCPA’s action is the death of susceptible plants, mainly dicotyledons . By mimicking the action of the auxin growth hormone, MCPA induces rapid, uncontrolled growth in these plants . This uncontrolled growth eventually leads to the death of the plant .

Action Environment

The action, efficacy, and stability of MCPA can be influenced by various environmental factors. For instance, MCPA is a widely used herbicide that selectively controls broad-leaf weeds in pasture and cereal crops . .

安全和危害

未来方向

Ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion are a subject of ongoing research due to their unique properties and potential applications . The future directions of research on “(3-Chloro-4-methylphenoxy)acetic acid” could involve exploring its potential uses in these areas.

生化分析

Biochemical Properties

(3-Chloro-4-methylphenoxy)acetic acid, like other auxins, is involved in various biochemical reactions in plants. It interacts with auxin receptors, such as the TIR1 protein, leading to the degradation of Aux/IAA proteins and the subsequent transcription of auxin-responsive genes . The nature of these interactions is typically non-covalent and reversible.

Cellular Effects

In cellular processes, (3-Chloro-4-methylphenoxy)acetic acid influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It can stimulate cell elongation and division, promote cell differentiation, and influence the direction of root growth .

Molecular Mechanism

At the molecular level, (3-Chloro-4-methylphenoxy)acetic acid exerts its effects by binding to auxin receptors, leading to the ubiquitination and subsequent degradation of Aux/IAA proteins. This degradation allows ARF proteins to regulate the transcription of auxin-responsive genes .

Metabolic Pathways

(3-Chloro-4-methylphenoxy)acetic acid is involved in the auxin metabolic pathway in plants. It interacts with enzymes such as auxin efflux carriers and auxin influx carriers, which are responsible for the transport of auxin in plant cells .

Transport and Distribution

(3-Chloro-4-methylphenoxy)acetic acid is transported within plant cells and tissues via specific transport proteins, including auxin efflux carriers and auxin influx carriers . These proteins help distribute the compound within the plant, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of (3-Chloro-4-methylphenoxy)acetic acid is primarily at the plasma membrane of plant cells, where auxin transporters are located . It can also be found in the nucleus, where it interacts with auxin receptors to exert its effects on gene expression .

属性

IUPAC Name |

2-(3-chloro-4-methylphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-6-2-3-7(4-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYYKYLTOMNRHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2994223.png)

![Tert-butyl (4aS,7aR)-6-oxo-2,3,4a,5,7,7a-hexahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B2994224.png)

![Ethyl 6-{[(4-fluorophenyl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2994227.png)

![N-(1,3-benzothiazol-2-ylmethyl)-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine](/img/structure/B2994229.png)

![4-[(5-Acetyl-2-methoxyphenyl)methoxy]-3,5-dimethylbenzaldehyde](/img/structure/B2994232.png)

![Methyl 2-[(2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5-dimethoxybenzenecarboxylate](/img/structure/B2994234.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2994236.png)

![4-ethoxy-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2994238.png)

![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2994240.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-3-yl)methanone](/img/structure/B2994243.png)